
4,5-Diphenyl-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-1,3-thiazolidine-2-thione typically involves the reaction of diphenylamine with carbon disulfide and an alkylating agent under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic derivatives .
Scientific Research Applications
4,5-Diphenyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.
Industry: It is used in the production of dyes, rubber accelerators, and corrosion inhibitors
Mechanism of Action
The biological activity of 4,5-Diphenyl-1,3-thiazolidine-2-thione is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as xanthine oxidase, which is involved in the production of uric acid. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site. Additionally, the compound can scavenge reactive oxygen species, providing antioxidant effects .
Comparison with Similar Compounds
Thiazolidine-2-thione: Shares a similar core structure but lacks the diphenyl substitution.
Thiazolidine-2,4-dione: Contains an additional carbonyl group, leading to different reactivity and applications.
1,3-Thiazolidine-4-one: Another derivative with distinct biological activities.
Uniqueness: 4,5-Diphenyl-1,3-thiazolidine-2-thione stands out due to its unique diphenyl substitution, which enhances its stability and biological activity. This structural feature allows for more diverse applications compared to its analogs .
Properties
CAS No. |
81731-78-4 |
|---|---|
Molecular Formula |
C15H13NS2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4,5-diphenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C15H13NS2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17) |
InChI Key |
LVXRKPDOAQFRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(SC(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


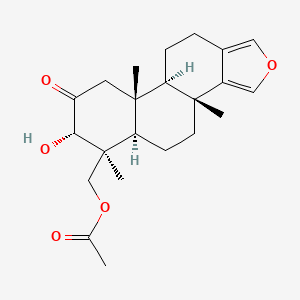
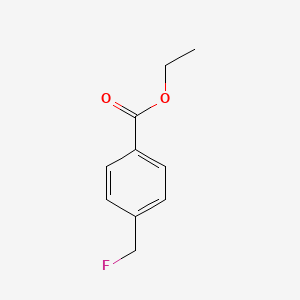
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
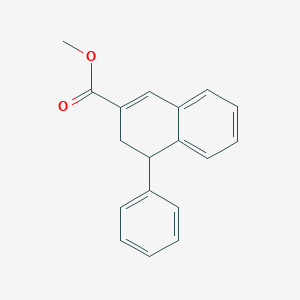

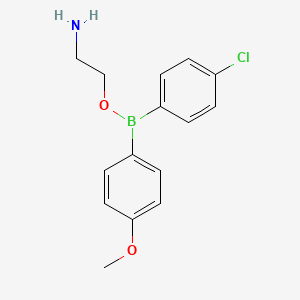
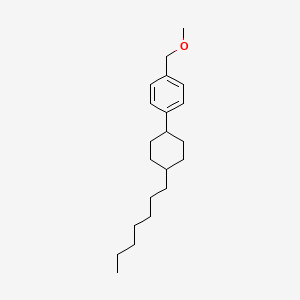
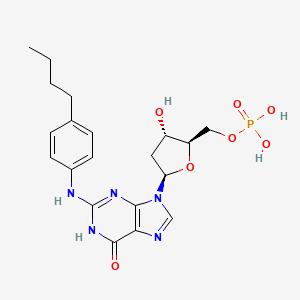

![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

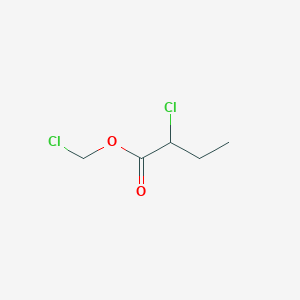
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
